2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid
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Overview
Description
“2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid” is a compound that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular weight of this compound is 273.33 . The IUPAC name is {[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}acetic acid . The InChI code is 1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-10(5-7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.33 . It is typically stored at room temperature . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
PROTAC Development: Semi-Flexible Linker
- Role : PROTACs are innovative molecules designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. This compound acts as a bridge between the protein-targeting moiety and the E3 ubiquitin ligase, facilitating targeted protein degradation .
Antibacterial Activity Screening
- Results : At concentrations of 10 μg/disc, it was tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Biochemical Research
Future Directions
The future directions of this compound are likely tied to its use in PROTAC development . PROTACs represent a promising new approach in drug development, allowing for the targeted degradation of disease-related proteins. As such, this compound and others like it may play a key role in the development of new therapeutics.
properties
IUPAC Name |
2-[2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-14(2,3)22-13(20)16-6-4-10(5-7-16)15-11(17)8-21-9-12(18)19/h10H,4-9H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGFIYXEHJPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid |
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